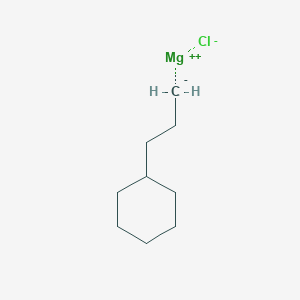

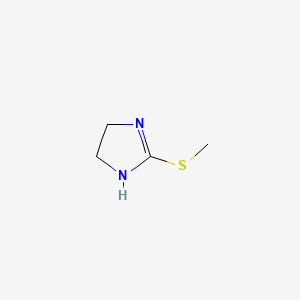

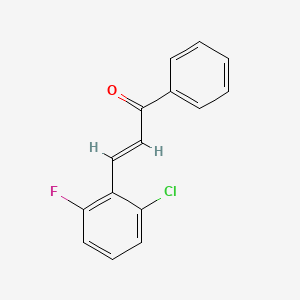

![molecular formula C11H14FNO B6359151 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1782060-37-0](/img/structure/B6359151.png)

7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 195.105942232 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

The chemical structure of 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is closely related to benzoxazepine cores, which are pivotal in the synthesis of various kinase inhibitors, including mTOR inhibitors. These compounds are characterized by their chemically rich, distinct fragments which include the tetrahydrobenzo[f][1,4]oxazepine core. This core plays a crucial role in the scalable synthesis and process development for pharmaceutical intermediates, showcasing the importance of such structures in medicinal chemistry (Naganathan et al., 2015).

Catalysis and Chemical Reactions

The structure of this compound is relevant in organocatalytic asymmetric reactions. For instance, organocatalyzed asymmetric Mannich reactions involving similar structures have been developed to afford various cyclic amines with excellent yields and enantioselectivities. These reactions demonstrate the versatility of such compounds in catalyzing chemical transformations, contributing significantly to synthetic organic chemistry (Li et al., 2019).

Material Science and Luminescent Properties

Compounds with a benzoxazepine core, related to this compound, have been explored for their photophysical properties. For example, novel fused oxazapolycyclic skeletons show strong blue emission in certain solvents, indicating their potential application in material science, particularly in the development of luminescent materials and organic light-emitting diodes (OLEDs) (Petrovskii et al., 2017).

Fluorinated Heterocycles in Organic Synthesis

The incorporation of fluorine atoms into heterocyclic compounds, akin to the 7-fluoro group in this compound, is a significant area of interest in organic synthesis. Fluorinated heterocycles are known for their unique reactivity and are used in the synthesis of complex molecules with potential pharmacological activities. Studies have shown the preparation of fluorine-containing seven-membered benzoheterocycles, illustrating the diverse applications of such fluorinated structures in medicinal chemistry and drug development (Maruta et al., 1980).

Properties

IUPAC Name |

7-fluoro-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNFTCCDYJWAAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(O1)C=CC(=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

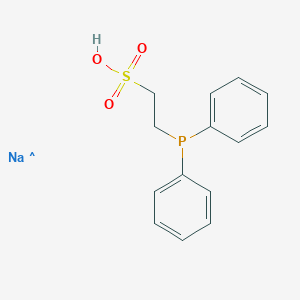

![Imidazo[1,2-a]pyridin-2-yl-carbamic acid tert-butyl ester](/img/structure/B6359080.png)

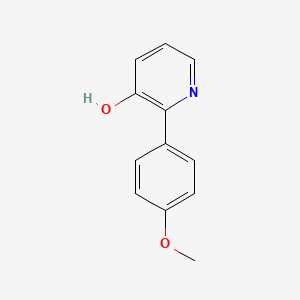

![2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B6359108.png)

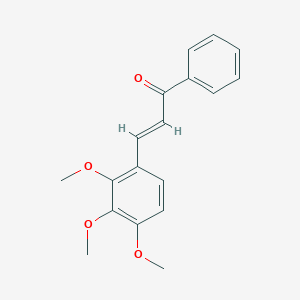

![N-[(E)-(2-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6359114.png)

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)